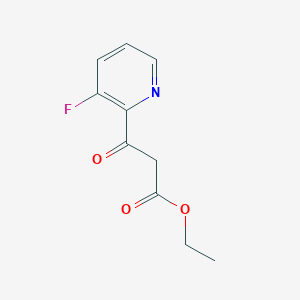

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a compound that has not been directly synthesized in the provided papers. However, similar compounds with fluorinated aromatic rings and oxopropanoate structures have been synthesized and studied for various applications, including as intermediates in the synthesis of antibacterial agents and herbicides .

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multiple steps, including halogenation, cyclopropanation, and various substitution reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction followed by nucleophilic addition and cyclocondensation reactions . Similarly, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate was synthesized starting from 2,6-dichloro-5-fluoro-nicotine acid, treated with Sulphurous oxychloride, and followed by reaction with a carbanion .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using analytical techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. For example, the structure of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates was confirmed to exist as E isomers in the crystalline state and as mixtures of Z and E isomers in solution . These findings are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including condensation with triethyl orthoformate, reactions with primary and secondary amines, and nucleophilic substitutions. The presence of the fluorine atom can significantly affect the reactivity and selectivity of these compounds. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate involved nucleophilic substitution with cesium fluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can impart unique characteristics such as increased stability, lipophilicity, and bioactivity. These properties are essential for the development of pharmaceuticals and agrochemicals. For example, certain fluorinated pyridonecarboxylic acids showed increased antibacterial activity compared to non-fluorinated analogs .

Applications De Recherche Scientifique

Metallation of π-Deficient Heterocyclic Compounds

A study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including the significant development in this research area, offers insight into the chemical reactivity of compounds similar to Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. The research specifically highlights the regioselectivity in the lithiation of 3-fluoropyridine, demonstrating the chemical versatility of fluoropyridines under different conditions. This could suggest potential pathways for functionalizing Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in synthetic chemistry applications Marsais & Quéguiner, 1983.

Ethylene-Action Inhibition in Agriculture

The research on 1-Methylcyclopropene (1-MCP) by Watkins (2006) and subsequent studies demonstrate the role of ethylene-action inhibitors in agriculture, particularly for extending the postharvest life of fruits and vegetables. While Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is not directly mentioned, understanding the mechanisms by which 1-MCP inhibits ethylene perception could guide the development of new agrochemicals aimed at quality preservation Watkins, 2006.

Synthetic Strategies in Heterocyclic Chemistry

Ghosh et al. (2015) review the synthetic strategies and pharmacology of 2-oxo-3-cyanopyridine derivatives, which are structurally related to Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate. This research underscores the biological relevance and the potential of such compounds in medicinal chemistry, including their use as anticancer, antibacterial, and antifungal agents. The high reactivity and diverse biological activities of these scaffolds could imply similar applications for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in drug discovery and development Ghosh et al., 2015.

Ethylene Oxide Sterilization

Mendes, Brandão, and Silva (2007) discuss the utilization of ethylene oxide for the sterilization of medical devices, highlighting the importance of cycle design and validation in ensuring safety and efficacy. Although Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is not directly related to ethylene oxide, the principles of sterilization and the need for rigorous safety assessments may be relevant for any potential biomedical applications involving Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Mendes, Brandão, & Silva, 2007.

Propriétés

IUPAC Name |

ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVDCFDOQGHIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)